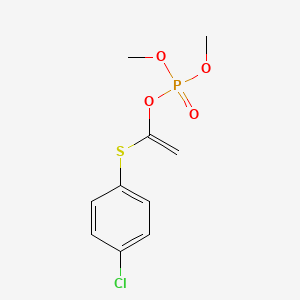
1-(p-Chlorophenylthio)vinyl dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate is an organophosphorus compound with the molecular formula C10H12ClO4PS It is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a dimethyl phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate typically involves the reaction of 4-chlorothiophenol with dimethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the phosphorus atom of dimethyl phosphite, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphate group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified phosphate derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include phosphorylation or dephosphorylation processes, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 1-(4-chlorophenyl)thioethanol
- 1-(4-chlorophenyl)thioacetate
- 1-(4-chlorophenyl)thioethane
Uniqueness
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate is unique due to its combination of a chlorophenyl group, a sulfanyl group, and a dimethyl phosphate group
特性
CAS番号 |
2595-53-1 |
|---|---|
分子式 |
C10H12ClO4PS |
分子量 |
294.69 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate |
InChI |
InChI=1S/C10H12ClO4PS/c1-8(15-16(12,13-2)14-3)17-10-6-4-9(11)5-7-10/h4-7H,1H2,2-3H3 |
InChIキー |
GRILGJQNEPSNMX-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(OC)OC(=C)SC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)





![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)
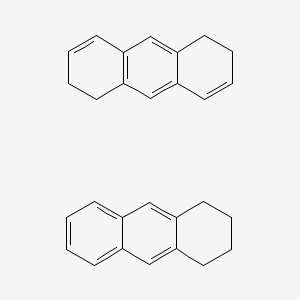
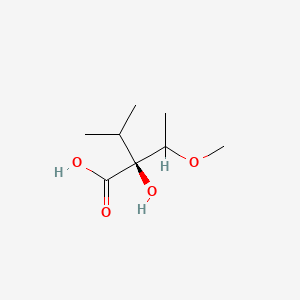
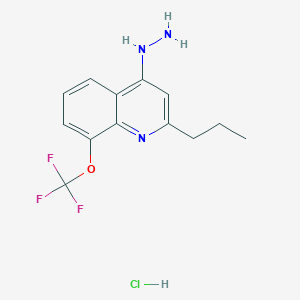
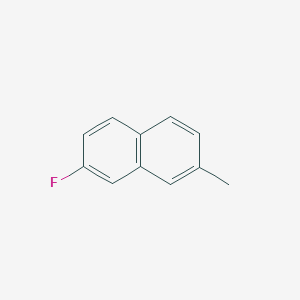


![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
